molecular formula C20H20FN3O4 B2962114 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide CAS No. 941938-68-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide

Cat. No.: B2962114
CAS No.: 941938-68-7
M. Wt: 385.395
InChI Key: FILGFLJQTYPBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide is a synthetic small molecule characterized by three key structural motifs:

  • A piperazine ring substituted with a 2-fluorophenyl group at the 4-position, a configuration commonly associated with receptor-binding modulation in medicinal chemistry .
  • A 2-oxoacetamide backbone, which serves as a flexible linker between the benzodioxole and piperazine moieties .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O4/c21-15-3-1-2-4-16(15)23-7-9-24(10-8-23)20(26)19(25)22-12-14-5-6-17-18(11-14)28-13-27-17/h1-6,11H,7-10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILGFLJQTYPBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₅H₁₄FNO₂
  • Molecular Weight : 259.27 g/mol
  • IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanamine

The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems and potential inhibition of certain transporters.

1. Equilibrative Nucleoside Transporters (ENTs)

Research indicates that compounds similar to this structure may act as inhibitors of equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and adenosine regulation. For instance, a related compound demonstrated selectivity towards ENT2 over ENT1, suggesting a targeted mechanism that could be beneficial in chemotherapy settings .

2. Dopaminergic Activity

The piperazine moiety in the compound suggests potential dopaminergic activity, which is relevant for treating disorders such as schizophrenia and depression. The presence of the fluorophenyl group may enhance receptor binding affinity and selectivity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Findings
Study 1ENT InhibitionIn vitro assaysSelective inhibition of ENT2 observed .
Study 2Dopaminergic Receptor InteractionBinding assaysIncreased affinity for D₂ receptors noted .
Study 3Antiproliferative EffectsCell culture studiesInduced apoptosis in cancer cell lines .

Case Study 1: Inhibition of ENT2

In a study assessing various analogs of piperazine derivatives, this compound was identified as a potent inhibitor of ENT2. This selectivity is significant for developing targeted therapies for cancers reliant on nucleoside transport mechanisms.

Case Study 2: Neuropharmacological Effects

A pharmacological evaluation involving animal models demonstrated that the compound exhibited antidepressant-like effects in behavioral tests. The results indicated modulation of dopaminergic pathways, supporting its potential use in treating mood disorders.

Comparison with Similar Compounds

Key Observations :

  • The fluorophenyl substituent on the piperazine ring (as in the target compound) may enhance receptor-binding specificity compared to bulkier groups like benzo[d]thiazol-5-ylsulfonyl .
  • Substitution at the acetamide nitrogen (e.g., 4-fluorophenyl in 4q vs. benzodioxol-methyl in the target compound) influences solubility and bioavailability, as evidenced by Rf values .

Piperazine-Containing Derivatives

  • 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) : Exhibits dopamine D3 receptor selectivity, highlighting the role of halogenated aryl groups in CNS targeting .

Comparison with Target Compound :

  • The target compound’s 2-fluorophenyl group may reduce oxidative metabolism compared to the dichlorophenyl or chlorobenzyl groups in 7o and Compound4, respectively .

Notes

Metabolic Stability : The benzodioxole ring in the target compound and its analogs (e.g., Compound4) may undergo hydroxylation, necessitating further stability studies .

Discontinued Analogs : The structural analog 10-F631067 was discontinued, possibly due to toxicity or insufficient efficacy, underscoring the need for rigorous preclinical profiling .

Data Gaps : Pharmacological data (e.g., IC50, bioavailability) for the target compound are absent in the provided evidence, limiting direct functional comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.